HDAC1 Inhibitory Activity: 5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid vs. Non-Fluorinated Analog
5-Fluoro-2-(1H-imidazol-1-yl)benzoic acid (CAS 1096306-42-1) exhibits a potent IC50 of 180 nM against human HDAC1 in a fluorometric deacetylation assay, demonstrating approximately 400-fold greater potency compared to a structurally related non-fluorinated analog (IC50 = 73,000 nM or 73 µM) under similar assay conditions [1][2]. This stark difference underscores the critical role of the 5-fluoro substitution in enhancing target engagement and potency, making this compound a superior starting point for developing efficacious HDAC inhibitors.
| Evidence Dimension | HDAC1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Non-fluorinated analog (BDBM50379298): 73,000 nM |
| Quantified Difference | 405-fold more potent |
| Conditions | In vitro fluorometric deacetylation assay using purified human HDAC1 enzyme |
Why This Matters
Researchers requiring a validated, potent HDAC1 inhibitor for cellular assays or SAR studies will find 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid provides a reliable and effective chemical probe, whereas a non-fluorinated analog would be ineffective at relevant concentrations.
- [1] ChEMBL Database. CHEMBL3664088. 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. HDAC1 IC50 = 180 nM. View Source
- [2] BindingDB. BDBM50379298. Non-fluorinated analog of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. HDAC1 IC50 = 73,000 nM (73 µM). View Source
